Diclormida

Descripción general

Descripción

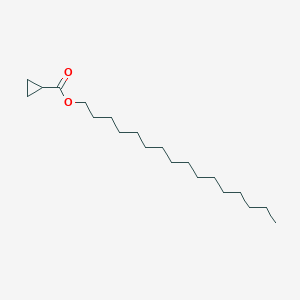

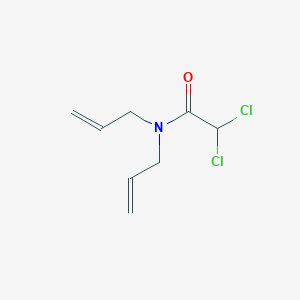

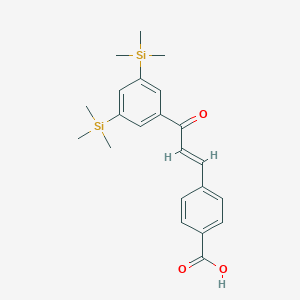

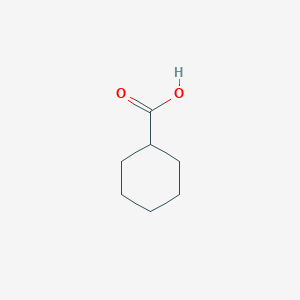

Dichlormid es un compuesto orgánico con la fórmula química Cl₂CHCON(CH₂C=CH₂)₂. Se clasifica como la amida de la dialiamina y el ácido dicloroacético. Dichlormid se utiliza principalmente como un safener herbicida, lo que significa que protege los cultivos, particularmente el maíz, de los efectos nocivos de ciertos herbicidas sin comprometer la eficacia del herbicida contra las malezas .

Mecanismo De Acción

Dichlormid ejerce sus efectos al mejorar la expresión de genes involucrados en el metabolismo de los herbicidas. Estimula los mecanismos de desintoxicación de la planta, permitiendo que el cultivo tolere niveles más altos de herbicidas sin sufrir daños. Los objetivos moleculares y las vías involucradas incluyen varias enzimas responsables de los procesos de desintoxicación, como las glutatión S-transferasas .

Aplicaciones Científicas De Investigación

Dichlormid tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: Dichlormid se estudia por sus efectos en la fisiología vegetal y su papel en la mejora de la tolerancia de los cultivos a los herbicidas.

Medicina: Se está investigando su posible aplicación terapéutica, aunque se utiliza principalmente en la agricultura.

Industria: Dichlormid se utiliza ampliamente en la industria agrícola como un safener herbicida para proteger los cultivos del daño de los herbicidas .

Análisis Bioquímico

Biochemical Properties

Dichlormid interacts with various enzymes and proteins in biochemical reactions. It plays a crucial role in the protection of crops against herbicide toxicity

Molecular Mechanism

The molecular mechanism of Dichlormid involves its interaction with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dichlormid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Dichlormid se puede sintetizar mediante la reacción de dialiamina con cloruro de dicloroacetilo. La reacción generalmente ocurre en presencia de una base, como el hidróxido de sodio, para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:

Cl2CHCOCl+NH(CH2CH=CH2)2→Cl2CHCON(CH2CH=CH2)2+HCl

Métodos de producción industrial

En entornos industriales, la producción de dichlormid involucra rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. El proceso implica un control cuidadoso de la temperatura, la presión y el uso de solventes apropiados para facilitar la reacción y los pasos de purificación posteriores {_svg_3} .

Análisis De Reacciones Químicas

Tipos de reacciones

Dichlormid experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Dichlormid se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden conducir a la formación de productos desclorados.

Sustitución: Dichlormid puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden facilitar las reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o hidrocarburos .

Comparación Con Compuestos Similares

Compuestos similares

MG-191: Similar a dichlormid, MG-191 es efectivo contra los tiocarbamatos pero menos contra los cloroacetanilidas.

Ciometrinil: Un éter de oxima utilizado como un safener para tratamiento de semillas.

Oxabetrinil: Otro éter de oxima con aplicaciones similares.

Fluxofenim: Se utiliza para proteger las plantas de sorgo contra los cloroacetanilidas

Singularidad

Dichlormid es único en su alto grado de especificidad química y botánica. Es particularmente efectivo en la protección del maíz contra los tiocarbamatos, lo que lo convierte en una herramienta valiosa en el control de malezas agrícolas. Su capacidad para mejorar la tolerancia de los cultivos a los herbicidas sin afectar la eficacia del control de malezas lo distingue de otros safeners .

Propiedades

IUPAC Name |

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLFORXOOIJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027997 | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

BP: 130 °C at 10 mm Hg | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.202 at 20 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-3 mm Hg at 25 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear viscous liquid | |

CAS No. |

37764-25-3 | |

| Record name | Dichlormid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diallyldichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dichlormid protect crops from herbicide injury?

A1: Dichlormid primarily functions by enhancing the detoxification of herbicides within crop plants. [] [] This is often achieved by stimulating the activity of enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of herbicides with glutathione, rendering them inactive. [] [] Additionally, dichlormid can increase the levels of glutathione, a crucial antioxidant that helps mitigate herbicide-induced oxidative stress. []

Q2: Does dichlormid directly interact with herbicides to reduce their toxicity?

A2: Research suggests that dichlormid does not directly interact with herbicides to neutralize them. [] Instead, its protective effect is mediated through its influence on plant metabolism, particularly the upregulation of detoxification pathways. [] []

Q3: How does temperature impact the effectiveness of dichlormid as a safener?

A5: Research indicates that dichlormid can effectively increase maize tolerance to chloroacetamide herbicides like metolachlor and acetochlor across a range of soil temperatures (12-37 °C). [] This suggests that dichlormid’s ability to enhance herbicide detoxification pathways in plants is maintained even under varying temperature conditions. []

Q4: How does dichlormid degrade in the environment?

A6: While photolysis and hydrolysis contribute to dichlormid degradation, microbial biotransformation plays a significant role. [] Studies using river sediment microcosms revealed that dichlormid undergoes cometabolism, with dechlorination being a key step. [] This process can lead to the formation of monochlorinated products, including the banned herbicide CDAA. []

Q5: What are the potential environmental concerns associated with dichlormid degradation?

A7: The formation of CDAA as a degradation product raises concerns due to its persistence and potential toxicity. [] Further research is crucial to fully understand the environmental fate and impact of dichlormid and its degradation products.

Q6: Does prior exposure to herbicides affect dichlormid degradation in soil?

A8: Field and laboratory studies suggest that prior exposure to specific herbicides, particularly EPTC and butylate, can enhance the degradation of dichlormid in soil. [] This enhanced degradation is likely due to the selection and enrichment of microbial communities capable of degrading both the herbicides and dichlormid. []

Q7: Can dichlormid interact synergistically with other herbicides?

A9: Interestingly, research shows that dichlormid can synergize the activity of certain herbicides, particularly those affecting Photosystem II and those generating singlet oxygen. [] It is suggested that dichlormid reduces ascorbic acid levels in plants, potentially impairing their singlet oxygen scavenging systems. [] This, in turn, increases the plant's susceptibility to damage by singlet oxygen-generating herbicides. []

Q8: Does dichlormid affect the efficacy of tribenuron herbicide?

A10: Studies indicate that dichlormid provides limited protection to corn against tribenuron injury compared to other safeners like naphthalic anhydride. [] This suggests that the safening mechanism of dichlormid might not be as effective against tribenuron compared to other herbicides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(cyanomethyl)phenyl]methyl]acetamide](/img/structure/B165969.png)